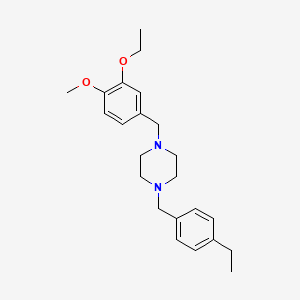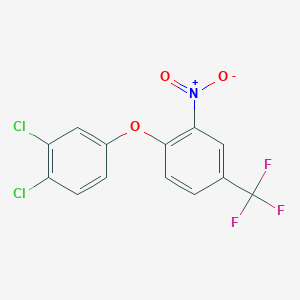
2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene
Overview
Description
2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene is an organic compound characterized by the presence of nitro, trifluoromethyl, phenoxy, and dichlorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene typically involves multiple steps, including nitration, halogenation, and etherification reactions. One common synthetic route starts with the nitration of 4-trifluoromethylphenol to introduce the nitro group. This is followed by halogenation to add chlorine atoms to the benzene ring. Finally, an etherification reaction is carried out to link the phenoxy group to the dichlorobenzene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and specific solvents are often used to enhance reaction efficiency and selectivity. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the chlorine atoms.
Scientific Research Applications
2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene involves its interaction with molecular targets through various pathways. The nitro and trifluoromethyl groups can participate in electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. The phenoxy and dichlorobenzene moieties contribute to the overall stability and lipophilicity of the molecule, influencing its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 4-Chloro-3-nitrobenzotrifluoride
- 2,4,5-Trifluorophenylacetic acid
Uniqueness
2-(2-Nitro-4-trifluoromethylphenoxy)-4,5-dichlorobenzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications, setting it apart from similar compounds that may lack one or more of these functionalities.
Properties
IUPAC Name |
1-(3,4-dichlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO3/c14-9-3-2-8(6-10(9)15)22-12-4-1-7(13(16,17)18)5-11(12)19(20)21/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMKTWRXQNCJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3686148.png)
![ethyl 4-({3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)-1-piperazinecarboxylate](/img/structure/B3686155.png)
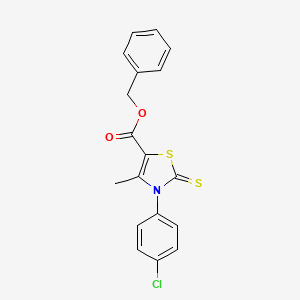
![2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-(2-FURYLMETHYL)BENZAMIDE](/img/structure/B3686167.png)
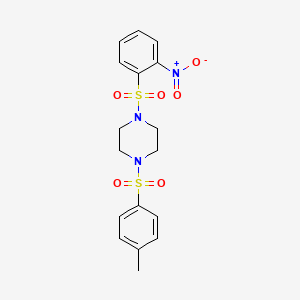
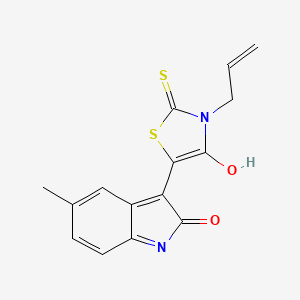
![2-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3686172.png)
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3686178.png)
![2-METHOXY-5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 4-METHYLBENZOATE](/img/structure/B3686186.png)
![5-{[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3686188.png)
![4-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3686201.png)
![Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B3686205.png)

